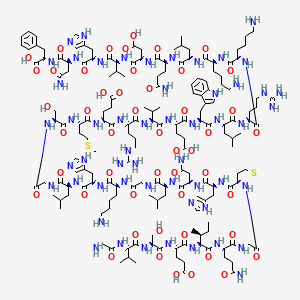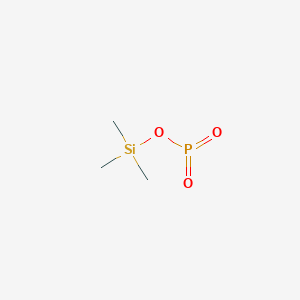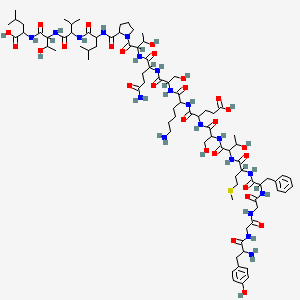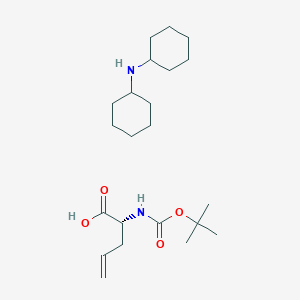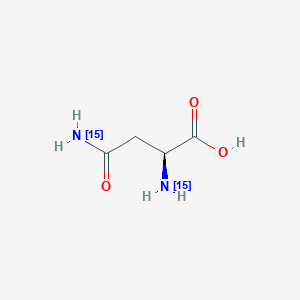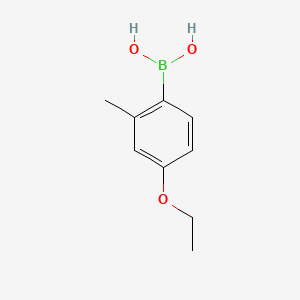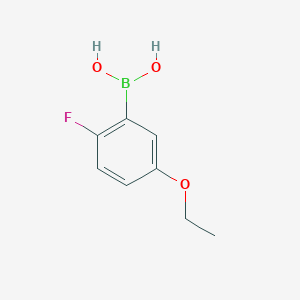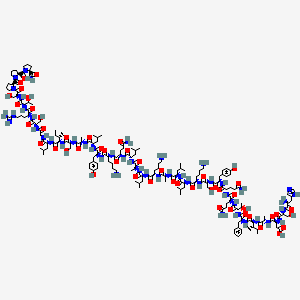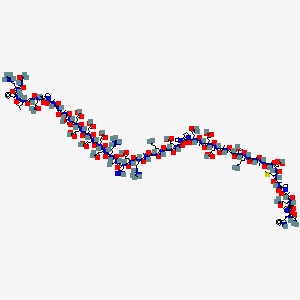
己二酸,与 1,4-环己烷二甲醇的聚合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, also known as adipic acid, is a white, crystalline dicarboxylic acid with the chemical formula C6H10O4. It is an important industrial chemical, used in the production of nylon, polyurethanes, and polyesters. It is also used in the synthesis of pharmaceuticals and in the manufacture of food additives.
科学研究应用
Biodegradable Materials
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol: is used to create biodegradable polyesters . These materials are particularly valuable in reducing plastic waste and environmental pollution. They can degrade in natural environments, such as soil, without leaving harmful residues .
Medical Devices
In the medical field, this polymer is utilized to manufacture biocompatible devices . Its properties allow for the creation of medical implants and scaffolds that are compatible with human tissue and can be absorbed by the body over time .
Industrial Applications
This polymer’s durability and resistance to chemicals make it suitable for industrial uses. It’s employed in coatings, adhesives, and as a component in high-performance materials due to its robustness and stability under various conditions .
Environmental Science
The polymer’s potential for environmental remediation is significant. It can be used in the development of materials that help clean up pollutants or in the construction of barriers that prevent contamination from spreading .
Materials Science
In materials science, Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol contributes to the development of new materials with specific thermal and mechanical properties. It’s instrumental in creating polymers with desired characteristics for advanced engineering applications .
Energy Sector
The polymer is researched for its use in the energy sector , particularly in the development of materials for energy storage and insulation. Its thermal properties could lead to more efficient energy use and storage solutions .
Agriculture
In agriculture, the polymer’s degradable nature makes it a candidate for developing sustainable packaging and containers that reduce the environmental impact of agricultural products .
Food Industry
Lastly, the polymer’s safety profile allows for its use in food packaging . It can help create containers that are safe for food contact and contribute to extending the shelf life of food products .
作用机制
Target of Action
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol is a type of aliphatic-aromatic copolyester . The primary targets of this compound are the chemical reactions involved in the synthesis of polyesters . The role of Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol is to serve as a key component in the formation of these polyesters .
Mode of Action
The interaction of Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol with its targets involves a process known as melt polymerization . In this process, the compound combines with other components such as 1,4-butanedioic acid, 1,6-hexanedioic acid, 1,8-octanedioic acid, or 1,12-dodecanedioic acid to form aliphatic-aromatic copolyesters . The resulting changes include the formation of a new polyester compound with specific properties depending on the components used .
Biochemical Pathways
The biochemical pathways affected by Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol involve the synthesis of polyesters . The downstream effects of these pathways include the production of polyesters with varying properties depending on the specific components used in the synthesis .
Result of Action
The molecular and cellular effects of Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol’s action include the formation of a new polyester compound . This compound can have a variety of properties, including varying degrees of thermal stability, tensile strength, and elongation at break, depending on the specific components used in the synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol. For example, the temperature at which the melt polymerization process is conducted can affect the properties of the resulting polyester . Additionally, the presence of other components in the reaction mixture can also influence the characteristics of the final product .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol involves the reaction of hexanedioic acid and 1,4-cyclohexanedimethanol in the presence of a catalyst.", "Starting Materials": [ "Hexanedioic acid", "1,4-cyclohexanedimethanol", "Catalyst" ], "Reaction": [ "Step 1: Mix hexanedioic acid and 1,4-cyclohexanedimethanol in a reaction vessel.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 150-200°C and maintain it for 4-6 hours.", "Step 4: Cool the reaction mixture to room temperature.", "Step 5: Filter the resulting polymer and wash it with a suitable solvent to remove any impurities.", "Step 6: Dry the polymer under vacuum to obtain the final product." ] } | |
CAS 编号 |
33478-30-7 |
产品名称 |
Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol |
分子式 |
C20H34O4 |
分子量 |
338.5 g/mol |
IUPAC 名称 |
bis(cyclohexylmethyl) hexanedioate |
InChI |
InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2 |
InChI 键 |
KTRQTHPGQDBQNH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
规范 SMILES |
C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |
其他 CAS 编号 |
33478-30-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



